molecular formula C16H21NO3 B12983030 tert-Butyl 8-acetyl-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl 8-acetyl-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B12983030
M. Wt: 275.34 g/mol
InChI Key: UCIPNEPQPWCDTJ-UHFFFAOYSA-N
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Description

tert-Butyl 8-acetyl-3,4-dihydroquinoline-1(2H)-carboxylate: is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a dihydroquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-acetyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline reacts with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the acetyl group: The acetylation of the quinoline core can be done using acetic anhydride in the presence of a catalyst like pyridine.

    Addition of the tert-butyl group: The tert-butyl ester can be introduced through esterification using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the dihydroquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The acetyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under different conditions.

Biology

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

  • Explored as a lead compound in drug discovery for various diseases.

Industry

  • Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 8-acetyl-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    8-Hydroxyquinoline: Known for its metal-chelating properties.

    Chloroquine: An antimalarial drug with a quinoline core.

Uniqueness

tert-Butyl 8-acetyl-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the presence of the tert-butyl and acetyl groups, which can influence its chemical reactivity, biological activity, and physical properties.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

tert-butyl 8-acetyl-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C16H21NO3/c1-11(18)13-9-5-7-12-8-6-10-17(14(12)13)15(19)20-16(2,3)4/h5,7,9H,6,8,10H2,1-4H3

InChI Key

UCIPNEPQPWCDTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1N(CCC2)C(=O)OC(C)(C)C

Origin of Product

United States

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